Product packaging for 8,5'-Diferulic acid(Cat. No.:)

8,5'-Diferulic acid

Cat. No.: B1246284
M. Wt: 386.4 g/mol
InChI Key: DEPVSDIYICBTJE-SITOFEAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8,5'-Diferulic acid is a non-cyclic dehydrodimer of ferulic acid and a significant component of plant cell walls, particularly in cereal brans and sugar beet pulp . In plants, it is thought to serve a structural function by forming cross-links between polysaccharide chains within the cell wall matrix . This compound is of substantial research interest in the fields of food science, nutrition, and health. Studies have shown that ester-linked diferulic acids can be released from dietary cereal brans by intestinal esterase activity, and the free acids can be absorbed and enter the circulatory system, suggesting they are bioactive and contribute to the health benefits of whole grains . This compound exhibits potent antioxidant activity, with research indicating that diferulic acids are more effective on a molar basis than their ferulic acid monomer at inhibiting lipid peroxidation and scavenging free radicals . Investigations into its microbial metabolism by human intestinal microbiota have revealed specific transformation pathways, including hydrogenation and O-demethylation, which are crucial for understanding its bioavailability and potential effects on gut health . This product is intended for research purposes such as in vitro bioactivity studies, investigations into plant cell wall structure, and as an analytical standard. This compound is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O8 B1246284 8,5'-Diferulic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(E)-2-[5-[(E)-2-carboxyethenyl]-2-hydroxy-3-methoxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C20H18O8/c1-27-16-9-11(3-5-15(16)21)8-14(20(25)26)13-7-12(4-6-18(22)23)10-17(28-2)19(13)24/h3-10,21,24H,1-2H3,(H,22,23)(H,25,26)/b6-4+,14-8+

InChI Key

DEPVSDIYICBTJE-SITOFEAGSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)/C(=C\C2=CC(=C(C=C2)O)OC)/C(=O)O)/C=C/C(=O)O

Canonical SMILES

COC1=CC(=CC(=C1O)C(=CC2=CC(=C(C=C2)O)OC)C(=O)O)C=CC(=O)O

Origin of Product

United States

Scientific Research Applications

Nutritional and Health Benefits

Antioxidant Properties
8,5'-Diferulic acid exhibits potent antioxidant activity, which is significant in combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals more effectively than ferulic acid itself, making it a valuable compound for enhancing the antioxidant capacity of food products . The compound's ability to be released from dietary fiber by intestinal microbiota further supports its bioavailability and potential health benefits .

Metabolism and Bioavailability
Research indicates that this compound can be metabolized by human colonic microbiota, leading to the formation of various metabolites that may exert additional health benefits. For instance, in vitro studies demonstrated that this compound is partially released from cereal dietary fibers and can be absorbed through the gastrointestinal tract . This metabolic pathway highlights its role as a functional food component that could contribute to improved gut health.

Food Science Applications

Preservative and Functional Ingredient
Due to its antioxidant properties, this compound is increasingly being explored as a natural preservative in food products. Its incorporation can enhance the shelf life of food items by preventing lipid oxidation and maintaining nutritional quality . Furthermore, it has been identified as a key component in functional foods designed to promote health benefits beyond basic nutrition.

Quantification in Food Products
Analytical methods have been developed for the convenient quantification of diferulic acids in foods. For example, a study reported an effective extraction and analysis technique using HPLC to measure the concentration of this compound in various food samples . This method allows for better understanding and optimization of dietary sources rich in this beneficial compound.

Materials Science Applications

Biopolymer Reinforcement
this compound has been investigated for its potential use as a reinforcing agent in biopolymers. Its structural characteristics allow it to form cross-links within polymer matrices, enhancing mechanical properties and thermal stability . This application is particularly relevant in developing sustainable materials from renewable resources.

Biofilm Formation and Resistance
Recent studies have highlighted the role of 8-O-4′-diferulic acid (closely related to this compound) in biofilm formation by certain bacteria. These biofilms exhibit resistance to grazing by protozoa such as Acanthamoeba sp., suggesting potential applications in bioengineering and microbial ecology . Understanding these interactions can lead to innovative strategies for controlling microbial growth in various environments.

Case Studies

Study TitleFindingsApplication
Microbial Metabolism of Diferulic Acids Identified metabolites formed during the microbial metabolism of this compoundInsights into gut health and functional foods
Antioxidant Activity Comparison Demonstrated superior antioxidant activity of this compound compared to ferulic acidDevelopment of antioxidant-rich food products
Quantification Method Development Established effective HPLC method for quantifying diferulic acids in foodsImproved nutritional labeling and quality control

Chemical Reactions Analysis

Decarboxylation and Stability

8,5'-DiFA undergoes decarboxylation under alkaline or thermal conditions:

  • Alkaline degradation : In 0.1–2.0 N NaOH, 8,5'-DiFA-B loses CO₂ to form decarboxylated derivatives (e.g., 8,5'-DiFA-DC) (Figure 1) .

  • Thermal stability : Decarboxylation accelerates at >50°C, with 80% degradation observed after 119 hr in 0.1 N NaOH at 50°C .

Key Data :

  • Half-life : 8,5'-DiFA-B in 0.1 N NaOH at 25°C = 85 hr .

  • Degradation products : Identified via HPLC-MS as mono- and di-decarboxylated forms .

Microbial Metabolism

Human gut microbiota metabolizes 8,5'-DiFA through:

  • Side-chain hydrogenation : Reduces the propenyl group to a propyl chain .

  • O-demethylation : Removes methoxy groups, yielding catechol derivatives .

  • Reductive ring-opening : Converts benzofuran to open-chain structures (Figure 2) .

Metabolic PathwayMajor MetabolitesDetection Method
HydrogenationDihydro-8,5'-DiFANMR, HR-LC-MS
O-demethylation3,4-Dihydroxy derivativesGC-MS
Ring-openingOpen-chain diferulatesLC-ToF-MS

Antioxidant Activity

8,5'-DiFA acts as a radical scavenger via:

  • Phenoxy radical stabilization : Delocalization of unpaired electrons across the conjugated system (Figure 3) .

  • Inhibition of lipid peroxidation : Anchors to lipid bilayers via carboxylic acid groups, preventing ROS propagation .

Experimental Evidence :

  • ORAC assay : 8,5'-DiFA shows 2.5× higher antioxidant capacity than monomeric ferulic acid .

  • Electron paramagnetic resonance (EPR) : Confirms phenoxy radical formation upon reaction with DPPH .

Cross-Linking in Plant Cell Walls

8,5'-DiFA forms ester bonds with arabinoxylans in grasses and sugar beet:

  • Peroxidase-mediated cross-linking : Strengthens cell walls by linking polysaccharide chains .

  • Alkali-labile bonds : Released as free 8,5'-DiFA during 0.1–2.0 N NaOH extraction .

Plant Source8,5'-DiFA Content (μg/g DW)Extraction Method
Sugar beet pulp320–4500.1 N NaOH, 50 hr
Maize bran150–220Alkaline hydrolysis

Synthetic Modifications

8,5'-DiFA serves as a precursor for bioactive derivatives:

  • Esterification : Diethyl esters enhance lipophilicity for antimicrobial studies .

  • Lactonization : Forms γ-lactones under acidic conditions, observed in in vitro stability assays .

Comparison with Similar Compounds

Structural Differences

Diferulic acids are classified based on the positions of their covalent linkages. The major isomers include:

  • 5,5′-DFA : Coupled at the 5-5′ positions, prevalent in barley bran .
  • 8-O-4′-DFA : Linked via an ether bond (8-O-4′), dominant in grasses like maize and wheat .
  • 8,5′-DFA : Exists in both linear (8-5′) and cyclic benzofuran forms, abundant in maize and sugar beet .
  • 8,8′-DFA : Cyclic tetrahydrofuran (THF) structure, formed with water addition during dimerization .

Key Structural Notes:

  • 8,5′-DFA is unique due to its benzofuran ring, enhancing stability and cross-linking efficiency .
  • Unlike 5,5′-DFA, which is primarily linear, 8,5′-DFA’s cyclic form may influence its antioxidant capacity and interaction with cell wall matrices .

Occurrence and Concentrations

Compound Predominant Sources Concentration Range (µg/g dw) Notes
8,5′-DFA Maize, sugar beet, barley 74.3–139.1 (maize hybrids) Highest in maize cell walls
5,5′-DFA Barley bran, rice internodes 42.6–82.3 (maize hybrids) Low in grasses; higher in barley
8-O-4′-DFA Wheat, maize, grasses 74.06–139.2 (maize hybrids) Dominant isomer in grasses
8,8′-DFA Sugar beet, chufa Not quantified Rare; cyclic THF structure

Quantitative Insights :

  • In maize landrace hybrids, 8,5′-DFA averages 103.5 µg FAE/g dw, exceeding 5,5′-DFA (60.6 µg FAE/g dw) .
  • Submerged rice internodes show increased 5,5′-DFA ratios in older tissues, suggesting age-dependent dimerization .

Functional Roles

Compound Biological Role Mechanism
8,5′-DFA - Disease resistance (e.g., suppresses Fusarium growth) Inhibits fungal enzymes and mycotoxins
- Antioxidant activity Scavenges free radicals
5,5′-DFA - Cell wall rigidity in barley Cross-links arabinoxylans
8-O-4′-DFA - Primary cross-linker in grasses Enhances mechanical strength
8,8′-DFA - Structural role in sugar beet Stabilizes polysaccharide networks

Functional Contrasts :

  • Defense Mechanisms : 8,5′-DFA in maize pericarp correlates with reduced fumonisin contamination, while 5,5′-DFA lacks this association .
  • Antioxidant Capacity: Diferulic acids collectively exhibit higher antioxidant activity than monomeric ferulic acid, but 8,5′-DFA’s cyclic form may enhance radical scavenging .

Preparation Methods

Alkaline Hydrolysis and Solvent Extraction

The direct liberation method is widely employed to extract 8,5'-DiFA from plant tissues. In this approach, plant material such as sugar beet pulp or wheat bran is treated with 0.1–2 N NaOH at room temperature or elevated temperatures to hydrolyze ester bonds linking 8,5'-DiFA to cell wall polysaccharides. For example, wheat bran suspended in 0.1 N NaOH releases diferulic acids (diFAs) into the alkaline solution, which is then acidified to pH 2–3 using HCl. The diFAs are subsequently extracted with ethyl acetate, dehydrated with anhydrous Na₂SO₄, and concentrated under vacuum.

This method bypasses the need for cell wall isolation, simplifying the workflow. Comparative studies on rice samples demonstrated that the direct liberation method recovers 20–70% more 8,5'-DiFA than cell wall preparation methods, which involve isolating cell wall fractions before alkaline treatment. The higher recovery is attributed to reduced loss of diFAs during cell wall purification steps.

Chromatographic Purification

Crude extracts from alkaline hydrolysis require purification to isolate 8,5'-DiFA. Reverse-phase chromatography using columns such as Mightysil RP-18 or YMC-pack D-ODS with acetonitrile/acetic acid gradients effectively separates diFAs. For instance, preparative HPLC with a 30:70 acetonitrile/5% acetic acid eluent yields pure 8,5'-DiFA at retention times of 20–40 minutes. Recovery rates exceed 80% when optimized for solvent polarity and flow rates.

Biomimetic Synthesis Using Peroxidase-H₂O₂ Systems

Enzymatic Radical Coupling

A biomimetic approach leverages horseradish peroxidase (HRP) and H₂O₂ to catalyze the oxidative coupling of ferulic acid or its esters. In this method, ferulic acid dissolved in a buffered solution (pH 5–7) is treated with HRP and H₂O₂, generating phenoxy radicals that dimerize to form 8,5'-DiFA. The reaction proceeds via a single-electron oxidation mechanism, producing 8,5'-DiFA as the major isomer alongside minor quantities of 8-O-4' and 5,5'-coupled dimers.

Scalability and Yield Optimization

Modifications to the enzymatic method, such as using ethyl ferulate instead of free ferulic acid, improve solubility and reaction efficiency. A study reported gram-scale production of diethyl 8,5'-diferulate with >90% purity by employing a peroxidase-H₂O₂ system in ethanol/water mixtures. The diethyl ester is subsequently hydrolyzed to 8,5'-DiFA using NaOH, achieving yields of 70–85%.

Metal-Catalyzed Radical Coupling of Ethyl Ferulate

Copper-Mediated Oxidative Dimerization

A synthetic route utilizing CuCl and N,N,N',N'-tetramethylethylenediamine (TMEDA) as catalysts enables efficient dimerization of ethyl ferulate under aerobic conditions. The reaction occurs in acetonitrile under a carbogen (5% CO₂/95% O₂) atmosphere, promoting radical formation and coupling. After 4 hours at room temperature, the mixture is acidified, extracted with ethyl acetate, and concentrated.

Purification and Isotopic Labeling

The crude product is purified via silica flash chromatography and preparative HPLC. This method also facilitates the synthesis of isotopically labeled 8,5'-DiFA, such as [9-¹³C]ferulic acid derivatives, for metabolic studies. Yields range from 60–75%, with purity exceeding 95% after HPLC purification.

Comparative Analysis of Preparation Methods

MethodStarting MaterialYield (%)Purity (%)Key AdvantagesLimitations
Alkaline LiberationWheat bran, sugar beet20–7080–90Low cost, no synthetic stepsCo-extraction of impurities
Peroxidase-H₂O₂Ethyl ferulate70–85>90Biomimetic, scalable to gramsRequires enzyme optimization
CuCl/TMEDAEthyl ferulate60–75>95High purity, supports isotopic labelingToxic catalysts, complex purification

Q & A

Q. What statistical approaches are optimal for analyzing weak correlations between diferulic acid content and plant cell wall properties?

  • Statistical Tools : Multivariate regression or principal component analysis (PCA) can disentangle confounding variables (e.g., arabinose substitution, lignin content). Sensitivity analysis using partial least squares (PLS) improves interpretability in complex matrices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.